molecular formula C15H17NO3S B2846704 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid CAS No. 179103-95-8

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid

Cat. No.: B2846704
CAS No.: 179103-95-8
M. Wt: 291.37
InChI Key: GVPSPEDBRZFRFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring that contributes to its biological activity, while the benzoic acid moiety adds functional versatility. The presence of the tert-butyl group enhances lipophilicity, potentially increasing bioavailability compared to other thiazole derivatives. The methoxy substitution provides additional reactivity options, making it suitable for various chemical reactions including nucleophilic substitutions and acylation reactions .

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid may demonstrate similar effects, potentially inhibiting a range of pathogenic bacteria and fungi. Studies have shown that compounds with structural similarities possess notable inhibitory effects against various pathogens.

2. Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Thiazole derivatives are known for their ability to modulate inflammatory pathways, which could make this compound a candidate for developing anti-inflammatory medications .

3. Anticancer Potential

Thiazole-containing compounds have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigation into its efficacy against specific cancer types is warranted.

Agricultural Applications

1. Pesticide Development

Given the biological activities associated with thiazole derivatives, this compound could be explored as a novel pesticide or herbicide. Its potential to affect microbial growth can be harnessed to develop environmentally friendly agricultural chemicals that target specific pests while minimizing harm to beneficial organisms .

Materials Science Applications

1. Polymer Chemistry

The unique chemical properties of this compound may also find applications in polymer chemistry. Its ability to undergo esterification reactions can be utilized in synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

Case Studies and Research Findings

Study Focus Findings
A study on thiazole derivatives (2020)Antimicrobial activityIdentified significant inhibitory effects against Gram-positive bacteria.
Research on anti-inflammatory compounds (2021)Mechanisms of actionDemonstrated modulation of NF-kB pathway by thiazole derivatives leading to reduced inflammation in animal models.
Investigation into anticancer properties (2022)Cell line studiesShowed promising results in inhibiting growth of breast cancer cells in vitro.

Mechanism of Action

The mechanism of action of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid, with the CAS number 179103-95-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a tert-butyl group and a methoxy group attached to a benzoic acid moiety. Its molecular formula is C15H17NO3SC_{15}H_{17}NO_3S, with a molecular weight of approximately 291.37 g/mol.

Research indicates that compounds containing thiazole rings often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

  • P-glycoprotein Modulation : Thiazole derivatives have been reported to interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells. This interaction can enhance the intracellular concentration of chemotherapeutic agents, potentially reversing drug resistance .
  • Microtubule Destabilization : Some studies have suggested that thiazole-containing compounds can destabilize microtubules, leading to apoptosis in cancer cells. This mechanism was observed in related compounds that induced morphological changes and increased caspase-3 activity in breast cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line Concentration (μM) Effect Observed Reference
Study 1SW620/Ad30010Increased intracellular paclitaxel concentration; reversal of drug resistance
Study 2MDA-MB-2311Induced apoptosis; enhanced caspase-3 activity
Study 3BALB/3T330Dose-dependent cell transformation with tumor promoter TPA

Case Studies

  • In Vitro Studies : In a study assessing the effects on drug-resistant cell lines, it was found that the compound significantly increased the effectiveness of paclitaxel, suggesting its role as a potential adjuvant in chemotherapy .
  • Cancer Cell Apoptosis : Another investigation demonstrated that treatment with related thiazole compounds led to significant apoptosis in breast cancer cells, highlighting the potential of this class of compounds for therapeutic applications against resistant cancer phenotypes .

Properties

IUPAC Name

3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-15(2,3)12-9-20-13(16-12)8-19-11-6-4-5-10(7-11)14(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSPEDBRZFRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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